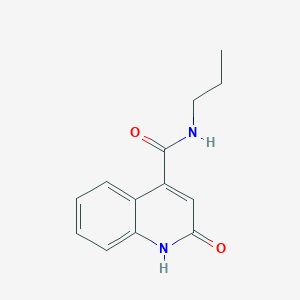

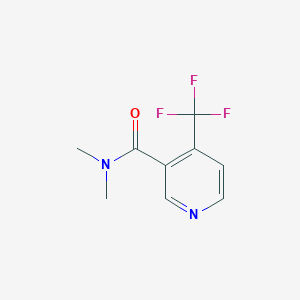

2-Hydroxy-N-propylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

Several studies have focused on the structure-activity relationship of quinoline derivatives, demonstrating their potential as anticancer agents. For example, derivatives of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides were systematically studied for their cytotoxic activity against representative cancer lines. The investigation revealed that certain compounds within this category showed significant cytotoxic activity, highlighting the potential application of quinoline derivatives in cancer treatment (Soural et al., 2011).

HIV-1 Integrase Inhibitors

Another study evaluated a series of 2-hydroxyisoquinoline-1,3-dioxo derivatives as inhibitors of human immunodeficiency virus type 1 integrase (HIV-1 IN). Some derivatives displayed low nanomolar inhibitory concentrations, comparable to clinically used drugs like raltegravir, making them potential candidates for HIV treatment (Billamboz et al., 2013).

Potential as Fluorescence Agents

The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl at position 2 and various carboxamide groups in position 5 has shown that these compounds, in addition to their cytotoxic activities towards cancer and non-malignant cell lines, also exhibit fluorescent properties. This dual functionality suggests their potential application in both therapeutic treatments and as fluorescence agents for biological imaging (Funk et al., 2015).

Analytical and Synthetic Chemistry

Quinoline derivatives have been studied for their unique reactions in mass spectrometry analyses, showing potential for characterizing structurally related compounds or metabolic products. This is particularly relevant for clinical, forensic, or doping control analysis, where precise identification of compounds is crucial (Thevis et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-N-propylquinoline-4-carboxamide is the translation elongation factor 2 (PfEF2) . This protein plays a crucial role in protein synthesis, specifically in the elongation phase of translation.

Mode of Action

2-Hydroxy-N-propylquinoline-4-carboxamide interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the normal process of protein synthesis, leading to a halt in the production of essential proteins for the survival and growth of the cells.

Pharmacokinetics

It is known that the compound has favorable potency, selectivity, and dmpk properties

properties

IUPAC Name |

2-oxo-N-propyl-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPXUUKJZYSXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N-propylquinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)